3-Chlor-4-(trifluormethyl)benzoesäure

Übersicht

Beschreibung

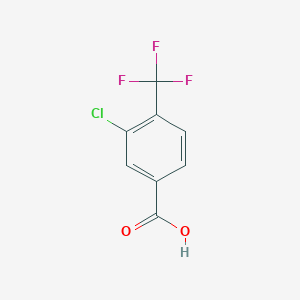

3-Chloro-4-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H4ClF3O2. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the third position and a trifluoromethyl group at the fourth position. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

CTFBA serves as an intermediate in the synthesis of various biologically active compounds, particularly in the development of anti-inflammatory and analgesic drugs. The trifluoromethyl group enhances its lipophilicity, improving its ability to penetrate biological membranes and interact with molecular targets.

Case Study: Drug Development

In a study examining the synthesis of new analgesics, CTFBA was utilized to create derivatives that exhibited enhanced pharmacokinetic properties. These derivatives demonstrated improved bioavailability and efficacy in preclinical models of pain management.

Antimicrobial Activity

CTFBA has shown promising antimicrobial properties against several Gram-positive bacteria. Its derivatives exhibit Minimum Inhibitory Concentration (MIC) values ranging from 0.78 to 3.125 μg/ml, indicating potent antibacterial activity.

Table 1: Antimicrobial Activity of CTFBA Derivatives

| Compound | MIC (μg/ml) | Bacterial Strain |

|---|---|---|

| 3-Chloro-4-(trifluoromethyl)benzoic acid | 0.78 - 3.125 | Staphylococcus aureus |

| 4-Chloro-3-(trifluoromethoxy)benzoic acid | 1.5 - 5.0 | Bacillus subtilis |

| 3-Fluoro-4-methylbenzoic acid | 2.0 - 6.0 | Enterococcus faecalis |

Anticancer Properties

Research indicates that CTFBA and its derivatives have antiproliferative effects against melanoma cell lines, making them potential candidates for cancer treatment.

Case Study: Antiproliferative Effects on Melanoma

A recent study evaluated the effects of CTFBA on melanoma cell proliferation, revealing significant growth inhibition at concentrations as low as 10 µM. The presence of the trifluoromethyl group is believed to enhance these effects due to increased metabolic stability.

Enzyme Inhibition

CTFBA has been studied for its ability to modulate enzyme activity, particularly in relation to cathepsins B and L, which are involved in protein degradation pathways.

Table 2: Enzyme Inhibition Activity

| Enzyme | Compound | Activity (%) at 10 µM |

|---|---|---|

| Cathepsin B | 3-Chloro-4-(trifluoromethyl)benzoic acid | 467.3 ± 3.9 |

| Cathepsin L | 3-Chloro-4-(trifluoromethyl)benzoic acid | Significant activation |

Industrial Applications

CTFBA is also utilized in the production of agrochemicals and specialty chemicals, where its unique chemical properties contribute to the development of effective agricultural products.

Wirkmechanismus

Target of Action

It is known that this compound is used in the synthesis of important chemical intermediates involved in the production of dyes, plastics, herbicides, and pharmaceuticals .

Mode of Action

It is known to undergo nitration reactions in continuous flow microreactors . The compound interacts with mixed acid within droplet-based microreactors, leading to its nitration .

Biochemical Pathways

It is involved in the nitration reactions, which are key processes in the synthesis of various chemical intermediates .

Result of Action

It is known that the nitration of this compound in continuous flow microreactors leads to a conversion of 8303% and selectivity of 7952% .

Action Environment

The action, efficacy, and stability of 3-Chloro-4-(trifluoromethyl)benzoic acid can be influenced by various environmental factors. For instance, the nitration reactions involving this compound are carried out in continuous flow microreactors, and the effects of key operating parameters such as reaction temperature and the ratio of reactants are characterized .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(trifluoromethyl)benzoic acid typically involves the etherification of 3,4-dichlorobenzotrifluoride with a suitable reagent, followed by acidification. One method includes performing a salt-forming reaction in a crown-ether catalyst and a dimethylsulfoxide/toluene mixed solvent, then etherifying with 3,4-dichlorobenzotrifluoride at 130-175°C, and finally acidifying the etherate to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of 3-Chloro-4-(trifluoromethyl)benzoic acid may involve continuous flow nitration processes. This method utilizes mixed acids within microreactors to achieve high conversion rates and selectivity. The optimized reaction conditions include a temperature of 308 K, an M-ratio of 1.6, and an N/S ratio of 0.57, resulting in a conversion rate of 83.03% and a selectivity of 79.52% .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Chloro-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction: The nitro derivatives can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Nitration: Mixed acids (HNO3/H2SO4) in microreactors.

Substitution: Nucleophiles such as amines or thiols.

Reduction: Hydrogen gas with a palladium catalyst.

Major Products:

Nitration: Nitro derivatives of 3-Chloro-4-(trifluoromethyl)benzoic acid.

Substitution: Substituted benzoic acids.

Reduction: Amino derivatives.

Vergleich Mit ähnlichen Verbindungen

3-(Trifluoromethyl)benzoic acid: Similar structure but lacks the chlorine atom.

4-(Trifluoromethyl)benzoic acid: Similar structure but with the trifluoromethyl group at a different position.

3-Chlorobenzoic acid: Similar structure but lacks the trifluoromethyl group.

Uniqueness: 3-Chloro-4-(trifluoromethyl)benzoic acid is unique due to the presence of both the chlorine atom and the trifluoromethyl group, which confer distinct chemical properties such as increased lipophilicity and potential for halogen bonding. These features make it a valuable compound in various applications, particularly in the synthesis of complex organic molecules.

Biologische Aktivität

3-Chloro-4-(trifluoromethyl)benzoic acid is a compound of significant interest in pharmaceutical and agricultural research due to its unique chemical properties and biological activities. This article explores its biological activity, focusing on antibacterial, antifungal, and potential anticancer properties, supported by data tables and case studies.

3-Chloro-4-(trifluoromethyl)benzoic acid (CAS Number: 115754-20-6) has the following molecular characteristics:

- Molecular Formula : CHClFO

- Molecular Weight : 222.57 g/mol

- Chemical Structure : The compound features a chlorinated aromatic ring with a trifluoromethyl group, which enhances its lipophilicity and biological activity.

Antibacterial Activity

Research indicates that derivatives of 4-(trifluoromethyl)benzoic acid exhibit notable antibacterial properties. Specifically, salicylanilide esters containing this moiety have shown effectiveness against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis (MDR-TB).

Key Findings:

- Minimum Inhibitory Concentrations (MICs) : Salicylanilide derivatives with the 4-(trifluoromethyl)benzoic acid moiety demonstrated MICs as low as 0.49 μmol/L against MDR-TB strains, indicating potent antibacterial activity comparable to standard treatments like isoniazid .

- Resistance Profile : These compounds do not exhibit cross-resistance with conventional antibiotics, making them promising candidates for treating resistant infections .

Antifungal Activity

The antifungal potential of 3-Chloro-4-(trifluoromethyl)benzoic acid has also been explored through its esters. Studies have shown varying degrees of efficacy against different fungal strains.

Antifungal Efficacy:

- Minimum Inhibitory Concentrations (MICs) : The most active derivatives exhibited MICs ranging from 0.49 µmol/L against filamentous fungi to ≥15.63 µmol/L for yeast strains .

- Target Strains : Notably effective against Trichophyton mentagrophytes and Microsporum gypseum, while showing limited activity against Candida species .

Case Studies:

- Mechanism of Action : The incorporation of the trifluoromethyl group has been linked to improved interactions with biological targets, enhancing the potency of drugs in clinical settings .

- FDA Approved Drugs : Several FDA-approved drugs containing trifluoromethyl groups have demonstrated significant anticancer activities, suggesting a potential pathway for further research into similar compounds .

Summary Table of Biological Activities

| Activity Type | Target Organisms/Cells | MIC (μmol/L) | Notes |

|---|---|---|---|

| Antibacterial | M. tuberculosis | ≤0.49 | Effective against MDR strains |

| Antifungal | Trichophyton mentagrophytes | 0.49 | Higher susceptibility in filamentous fungi |

| Antifungal | Candida species | ≥15.63 | Limited activity noted |

| Anticancer | Various cancer cell lines | TBD | Potential enhanced efficacy due to trifluoromethyl group |

Eigenschaften

IUPAC Name |

3-chloro-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O2/c9-6-3-4(7(13)14)1-2-5(6)8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDXPRKSPAZWHQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20611137 | |

| Record name | 3-Chloro-4-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115754-20-6 | |

| Record name | 3-Chloro-4-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.